molecular formula C9H8ClN3 B8790325 1-(3-chlorophenyl)-1H-pyrazol-3-amine CAS No. 65740-38-7

1-(3-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B8790325
CAS No.: 65740-38-7
M. Wt: 193.63 g/mol
InChI Key: YDUASLIZTNJBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1H-pyrazol-3-amine (CAS 65740-38-7) is a high-purity aminopyrazole derivative supplied for advanced chemical and pharmacological research. This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The core research value of this compound lies in its structural features as a 3-aminopyrazole. The aminopyrazole moiety is a privileged structure in drug discovery, known for its ability to provide key interactions with diverse biological targets . The free amino group at the 3-position acts as a hydrogen bond donor and acceptor, which is crucial for binding to various enzymes and receptors . The 3-chlorophenyl substitution at the N1 position is a significant functionalization, as similar substituents have been associated with optimized antagonism of targets like the transient receptor potential vanilloid subtype 1 (TRPV-1), which is important in nociceptive modulation . In practical research applications, this compound is primarily investigated for its potential in anticancer and anti-infective agent development. 3-Aminopyrazoles, especially those with bulky aromatic substituents, have demonstrated potent cytotoxic activities against various human cancer cell lines and have been studied as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase . Furthermore, this chemical scaffold is highly relevant in the search for new anti-infectives. Incorporating the 3-aminopyrazole structure into more complex molecules has yielded compounds with promising activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Researchers utilize this building block in structure-activity relationship (SAR) studies to optimize potency and efficacy, often through substitutions, additions, or fusion of different functional groups to the core pyrazole ring . Handling and Safety: This compound requires storage in a dark place under an inert atmosphere at 2-8°C . Safety data indicates it may cause skin and eye irritation (H315-H319) . Researchers should refer to the Safety Data Sheet for detailed handling procedures. Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

65740-38-7

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

1-(3-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-6H,(H2,11,12)

InChI Key

YDUASLIZTNJBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Trifluoromethyl Substitution

The compound 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) replaces the 3-amine with a trifluoromethyl group. This substitution increases electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets.

Halogenated Benzyl Derivatives

  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-3-amine (C10H9ClN3): The benzyl group introduces steric bulk, reducing conformational flexibility. This compound’s molecular weight (208.65 g/mol) and H-bond acceptor count (3 vs. 2 in the parent compound) may alter solubility and target selectivity .
  • 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6): Fluorine substitution increases electronegativity, enhancing dipole interactions. Its molecular weight (225.65 g/mol) and InChIKey (CSSAALCFGVTUBI) reflect distinct electronic properties compared to chlorine analogs .

Positional Isomerism

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7) demonstrates how chloro-substituent position affects activity. Its molecular weight (207.66 g/mol) and LogP (estimated 2.5) are slightly lower than the parent .

Serotonin Receptor Affinity

  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibits high selectivity for 5-HT7 receptors (Ki < 10 nM) and negligible activity at other 5-HTR subtypes. The diazepane ring enhances conformational flexibility, improving receptor fit .
  • 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : While direct receptor data are unavailable, trifluoromethyl groups in similar compounds enhance binding to kinases and GPCRs due to hydrophobic interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* H-Bond Acceptors Key Functional Groups
1-(3-Chlorophenyl)-1H-pyrazol-3-amine C9H7ClN3 196.63 ~2.1 2 NH2, Cl
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C10H7ClF3N3 261.63 ~2.8 4 CF3, Cl
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine C10H10ClN3 207.66 ~2.5 3 CH3, Cl
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.65 ~2.6 3 Cl, F, CH2

*Estimated using fragment-based methods.

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., CF3, Cl) enhance metabolic stability but may reduce aqueous solubility. Benzyl substituents increase molecular weight and steric bulk, impacting bioavailability .

Receptor Selectivity : Meta-substituted chlorophenyl derivatives show superior 5-HT7R affinity compared to ortho-substituted analogs, highlighting the importance of substituent position .

Synthetic Challenges : Bulky groups (e.g., adamantane) require optimized coupling conditions, while halogenated benzyl derivatives are more accessible via nucleophilic routes .

Q & A

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., ethanol vs. DMF) to improve yield.
  • Monitor reaction progress via TLC or HPLC.
  • Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst concentration, and reaction time.

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons) and δ 5.2 ppm (NH2) confirm substitution patterns .
    • 13C NMR : Signals for pyrazole carbons (δ 140–150 ppm) and chlorophenyl carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 207.66 ([M+H]+) aligns with the molecular formula C10H10ClN3 .
  • X-ray Crystallography : Use SHELX software for structure refinement . For example, bond angles and torsional strain in the pyrazole ring can be analyzed to confirm stereochemistry.

Advanced Question: What mechanistic insights exist for its enzyme inhibition, and how do conflicting biological targets (e.g., kinases vs. serotonin receptors) inform experimental design?

Q. Methodological Answer :

  • Kinase Inhibition :
    • Assays : Use ATP-binding assays (e.g., Kinase-Glo® Luminescent) to measure IC50 values .
    • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets .
  • Serotonin Receptor Interaction :
    • Radioligand Binding : Compete with [3H]LSD in HEK-293 cells expressing 5-HT2A receptors .
  • Resolving Conflicts :
    • Selectivity Profiling : Test against kinase/GPCR panels to identify off-target effects.
    • Gene Knockdown : Use siRNA to silence specific targets and observe phenotypic changes.

Advanced Question: How do structural modifications (e.g., substituent position) influence bioactivity, and what SAR trends are observed?

Methodological Answer :
A comparative SAR study of pyrazole derivatives reveals:

Substituent PositionBiological Activity TrendKey Evidence
3-Chlorophenyl Enhanced kinase inhibition (IC50 < 1 µM)
Methyl at C5 Improved metabolic stability (t1/2 > 2 hrs)
4-Fluorobenzyl Increased lipophilicity (logP +0.5)

Q. Methodology :

  • Synthesize analogs via regioselective alkylation/halogenation.
  • Test in parallel assays (e.g., enzyme inhibition, membrane permeability).

Advanced Question: What analytical methods are recommended for quantifying trace impurities in this compound?

Q. Methodological Answer :

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm .
  • LC-MS/MS : MRM transitions (m/z 207 → 164) for quantification at ppb levels .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) .

Advanced Question: How can metabolic stability and toxicity be assessed preclinically?

Q. Methodological Answer :

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .
  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .

Advanced Question: How should researchers address contradictory data on its biological targets?

Q. Methodological Answer :

  • Orthogonal Validation : Combine biochemical (e.g., enzyme assays) and cellular (e.g., gene expression) assays .
  • CRISPR-Cas9 Knockout : Validate target necessity in disease models (e.g., cancer cell lines) .
  • Data Reproducibility : Replicate studies across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.